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SYBR green I (chloride) -

SYBR green I (chloride)

Catalog Number: EVT-15271212
CAS Number:
Molecular Formula: C32H37ClN4S
Molecular Weight: 545.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SYBR Green I (chloride) is an asymmetrical cyanine dye primarily used as a nucleic acid stain in molecular biology. It was developed by Molecular Probes Inc., now a subsidiary of Thermo Fisher Scientific. This compound is particularly effective in binding to double-stranded DNA, emitting green fluorescence when excited by blue light. Its maximum absorption occurs at 497 nanometers, while its emission peak is at 520 nanometers . SYBR Green I is often utilized in quantitative polymerase chain reaction (qPCR) and gel electrophoresis for DNA visualization, making it a crucial tool in molecular diagnostics and research.

Source and Classification

SYBR Green I is classified under the family of cyanine dyes, which are characterized by their ability to intercalate into nucleic acids. As a member of this family, it has been designed to exhibit high sensitivity and specificity for DNA detection. The dye's structure includes a N-alkylated benzothiazolium or benzoxazolium ring system linked by a monomethine bridge to a pyridinium or quinolinium ring system .

Synthesis Analysis

Methods

The synthesis of SYBR Green I typically involves the formation of the cyanine dye through condensation reactions that create the necessary ring structures. Specific methodologies can vary, but they generally include:

  1. Formation of Benzothiazolium or Benzoxazolium Rings: These rings are synthesized using appropriate alkylating agents.
  2. Monomethine Bridge Construction: This involves connecting the two ring systems through a methine bridge, which is critical for the dye's optical properties.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity necessary for biological applications.

Technical Details

The synthesis may require careful control of reaction conditions such as temperature and pH, along with the use of solvents like dimethyl sulfoxide for solubilization during the synthesis process .

Molecular Structure Analysis

Structure

The molecular structure of SYBR Green I consists of multiple components:

  • Benzothiazolium/Benzoxazolium Rings: These provide the core chromophore responsible for fluorescence.
  • Monomethine Bridge: This linkage is crucial for maintaining the structural integrity of the dye and its interaction with nucleic acids.

Data

The chemical formula for SYBR Green I is C₁₃H₁₃ClN₂S, with a molecular weight of approximately 284.78 g/mol. Its spectral properties reveal that it has excitation peaks at 480 nm and emission peaks at 520 nm when bound to double-stranded DNA .

Chemical Reactions Analysis

Reactions

SYBR Green I primarily interacts with nucleic acids through intercalation into the minor groove of double-stranded DNA. This interaction enhances its fluorescence significantly compared to its unbound state.

Technical Details

In experimental settings, SYBR Green I can inhibit polymerase chain reaction (PCR) processes if present in high concentrations, as it competes with other reagents for binding sites on DNA . Adjusting magnesium chloride concentrations can alleviate some of these inhibitory effects.

Mechanism of Action

Process

The mechanism by which SYBR Green I operates involves:

  1. Binding: The dye preferentially binds to double-stranded DNA.
  2. Fluorescence Enhancement: Upon binding, there is a significant increase in fluorescence due to changes in the electronic environment around the dye molecules.
  3. Detection: Fluorescence can be measured during qPCR cycles or visualized during gel electrophoresis, providing quantitative data on nucleic acid concentrations.

Data

Studies have shown that SYBR Green I provides superior sensitivity compared to traditional dyes like ethidium bromide, detecting as little as 60 picograms of DNA per band .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: SYBR Green I typically appears as a greenish solution.
  • Solubility: It is soluble in dimethyl sulfoxide and water at specific concentrations.

Chemical Properties

  • Stability: The dye is stable under normal laboratory conditions but should be protected from light to prevent degradation.
  • Sensitivity: It exhibits enhanced fluorescence when bound to nucleic acids, making it highly sensitive for detection purposes.

Relevant data indicate that the detection limits are significantly lower than those achieved with ethidium bromide, making it preferable for low-copy-number applications .

Applications

SYBR Green I has numerous applications in scientific research and diagnostics:

  • Quantitative Polymerase Chain Reaction: It is widely used as a fluorescent dye in qPCR assays for quantifying DNA.
  • Gel Electrophoresis: The dye allows visualization of DNA bands in agarose and polyacrylamide gels.
  • Cellular Imaging: SYBR Green I can be used for labeling DNA within cells during flow cytometry and fluorescence microscopy.
  • Genetic Research: Its sensitivity makes it ideal for detecting low-abundance nucleic acids in various biological samples .
Molecular Biology Applications of SYBR Green I in Nucleic Acid Analysis

Fluorescence-Based Quantification in Real-Time PCR

SYBR Green I chloride (C₃₂H₃₇N₄S⁺) is an asymmetrical cyanine dye that exhibits >1,000-fold fluorescence enhancement upon binding to double-stranded DNA (dsDNA). Its excitation/emission maxima (488/522 nm) align with standard real-time PCR instrumentation optics. Upon intercalation into dsDNA, the dye's quantum yield increases dramatically due to restricted intramolecular rotation, enabling real-time monitoring of PCR amplification [3] [5]. This property eliminates the need for target-specific probes, making SYBR Green I a versatile and cost-effective alternative to hydrolysis probe-based methods like TaqMan [1] [5].

Primer Design and Amplification Efficiency Optimization

Effective SYBR Green I applications require stringent primer design to minimize nonspecific amplification:

  • Length/Tm Balance: Primers should be 18–22 bp with Tm = 58–62°C and <2°C Tm difference between pairs
  • Specificity Features: 3′-end G/C clamping and 40–60% GC content prevent mispriming
  • Dimer Prevention: ΔG > −6 kcal/mol for 3′ complementarity reduces primer-dimer artifacts [1] [8]

Amplification efficiency (90–105%) is validated through standard curves with serial template dilutions. The linear relationship between quantification cycle (Cq) and log DNA concentration (R² > 0.98) confirms optimal performance. Bacillus anthracis detection demonstrates this sensitivity, achieving detection limits of 1.17 × 10⁻³ TCID₅₀ (50% tissue culture infectious dose) when targeting chromosomal rpoB and plasmid-borne pag and capC genes [7] [4].

Melt Curve Analysis for Specificity Validation

Post-amplification thermal denaturation (65–95°C, 0.2–0.5°C/sec increments) distinguishes specific products from artifacts:

  • Principle: SYBR Green I fluorescence decreases as dsDNA denatures, generating sequence-specific melt peaks
  • Differentiation: Single-nucleotide variants alter Tm by 0.5–1.5°C; bovine coronavirus (BCoV) nucleocapsid amplicons (236 bp) show Tm = 78.35 ± 0.26°C versus bovine GAPDH controls (Tm = 82.54 ± 0.32°C) [4] [8]

Table 1: Melt Temperature Ranges for Diagnostic Targets

Target OrganismGeneAmplicon Size (bp)Tm Range (°C)
Bacillus anthracisrpoB (chromosomal)15282.3 ± 0.4
Bacillus anthracispag (pXO1 plasmid)21884.1 ± 0.3
Bovine coronavirusNucleocapsid23678.35 ± 0.26
Salmonella spp.invA11980.2 ± 0.5

Applications in dsDNA and RNA Detection

Gel Electrophoresis Staining Protocols

SYBR Green I supersedes ethidium bromide as a sensitive, non-mutagenic dsDNA stain for agarose gels:

  • Staining Mechanism: Dye intercalates into dsDNA helices, enhancing fluorescence quantum yield
  • Protocol: Dilute 10,000× stock to 1× in Tris-based buffer (pH 8.0; e.g., TAE/TBE); immerse gels 20–45 min
  • Sensitivity: Detects 0.1 ng DNA/band, outperforming ethidium bromide (5 ng/band) [3] [6]

RNA detection requires SYBR Green II, which shifts excitation/emission maxima (494/521 nm) and preferentially binds double-stranded RNA. For DNA gels, SYBR Green I provides superior signal-to-noise ratios but cannot differentiate nucleic acid types. Formaldehyde-containing gels remain compatible, unlike some intercalating dyes [3].

Flow Cytometry for Cellular DNA Quantification

SYBR Green I enables DNA content analysis in parasites and cultured cells:

  • Staining Specificity: RNase pretreatment (30 min, 37°C) eliminates dsRNA interference
  • Concentration: 2–10× dilution from 10,000× stock optimizes signal in Plasmodium-infected erythrocytes
  • DNA Quantification: Linear fluorescence correlates with genome copy number (1N–3N) in synchronized cultures [3]

Table 2: Comparative Performance in Nucleic Acid Detection Methods

ApplicationChemistryDetection LimitKey Advantage
Real-time PCRSYBR Green I10³ plasmid copiesCost efficiency; no probe design
Real-time PCRTaqMan probe1–10 copiesTarget specificity; multiplexing
Gel electrophoresisSYBR Green I0.1 ng DNANon-toxic; high sensitivity
Flow cytometrySYBR Green I1N–3N DNA contentCellular resolution; RNA exclusion

SYBR Green I's versatility across these platforms stems from its fundamental nucleic acid binding properties. While TaqMan assays offer greater specificity for complex samples, SYBR Green I remains indispensable for rapid assay development, high-throughput screening, and applications requiring dsDNA mass quantification [5] [8]. Its compatibility with diverse instrumentation—from field-deployable cytometers to high-end real-time PCR systems—cements its role in modern molecular biology [3] [7].

Properties

Product Name

SYBR green I (chloride)

IUPAC Name

N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;chloride

Molecular Formula

C32H37ClN4S

Molecular Weight

545.2 g/mol

InChI

InChI=1S/C32H37N4S.ClH/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26;/h6-12,14-19,23-24H,5,13,20-22H2,1-4H3;1H/q+1;/p-1

InChI Key

IHHRNZWXTFDDLM-UHFFFAOYSA-M

Canonical SMILES

CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)C=C3N(C4=CC=CC=C4S3)C)C5=CC=CC=C5.[Cl-]

Isomeric SMILES

CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)/C=C/3\N(C4=CC=CC=C4S3)C)C5=CC=CC=C5.[Cl-]

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